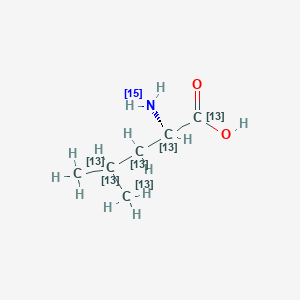
Baclofen Ethyl Ester Hydrochloride
概要
説明
Baclofen Ethyl Ester Hydrochloride is a derivative of baclofen, a well-known muscle relaxant and antispastic agent. Baclofen itself is a gamma-aminobutyric acid (GABA) agonist that primarily targets GABA B receptors in the central nervous system. This compound is synthesized to enhance the pharmacokinetic properties of baclofen, potentially offering improved solubility and bioavailability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Baclofen Ethyl Ester Hydrochloride typically involves the esterification of baclofen. One common method includes the reaction of baclofen with ethanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction proceeds under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
化学反応の分析
Types of Reactions: Baclofen Ethyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield baclofen and ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acid or base. Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed
Major Products Formed:
Hydrolysis: Baclofen and ethanol.
Oxidation: Oxidized derivatives of baclofen.
Reduction: Reduced forms of baclofen
科学的研究の応用
Baclofen Ethyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of baclofen derivatives.
Biology: Studied for its effects on GABA B receptors and its potential neuroprotective properties.
Medicine: Investigated for its potential use in treating spasticity, muscle spasms, and alcohol dependence.
Industry: Utilized in the development of new pharmaceuticals and as a model compound in drug formulation studies .
作用機序
Baclofen Ethyl Ester Hydrochloride exerts its effects by acting as an agonist at GABA B receptors. Upon binding to these receptors, it induces hyperpolarization of neuronal membranes by increasing potassium conductance and decreasing calcium conductance. This results in reduced neuronal excitability and muscle relaxation .
類似化合物との比較
Baclofen: The parent compound, used clinically for spasticity and muscle relaxation.
Gabapentin: Another GABA analogue used for neuropathic pain and epilepsy.
Pregabalin: Similar to gabapentin, used for neuropathic pain and generalized anxiety disorder .
Uniqueness: Baclofen Ethyl Ester Hydrochloride is unique due to its esterified form, which potentially offers better pharmacokinetic properties compared to baclofen. This modification aims to improve solubility, bioavailability, and overall therapeutic efficacy .
特性
IUPAC Name |
ethyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-2-16-12(15)7-10(8-14)9-3-5-11(13)6-4-9;/h3-6,10H,2,7-8,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLCMVZWOZYWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;1-[4-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B3324999.png)




![1,3-Diazabicyclo[3.2.1]octane](/img/structure/B3325029.png)
![(2E)-2-[1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-hydroxy-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B3325030.png)



![(6-Methoxybenzo[d]thiazol-2-yl)methanol](/img/structure/B3325072.png)
